![molecular formula C7H3Br2NS B3279769 4,6-Dibromobenzo[d]thiazole CAS No. 700-48-1](/img/structure/B3279769.png)
4,6-Dibromobenzo[d]thiazole
Overview
Description
Thiazoles are a group of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles .
Synthesis Analysis
Thiazoles can be synthesized through various methods. For example, one study reported the synthesis of a bromo derivative of a benzofused 1,2,5-thiadiazole, which was obtained from the bromination of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For instance, they can act as electron-withdrawing building blocks in the synthesis of organic dyes . They can also be used as potential visible-light organophotocatalysts .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells Components
4,6-Dibromobenzo[d]thiazole and its derivatives are used as electron-withdrawing building blocks in the synthesis of OLEDs and organic solar cells components . The electronic structure and delocalization in these compounds were studied using X-ray diffraction analysis and ab initio calculations .
Synthesis of Dyes
Bromoderivatives of benzofused 1,2,5-thiadiazoles, including this compound, are important precursors for the synthesis of dyes . These dyes are widely used to design effective photovoltaic materials .
Optoelectronics
Benzofused 1,2,5-thiadiazoles, including this compound, play an important role as electron-withdrawing building blocks in the synthesis of organic dyes which have various applications in optoelectronics .
Synthesis of Donor-Acceptor Materials
The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of 1H,5H-benzo[1,2-c:4,5-c′]bis([1,2,5]thiadiazoles) (BBTs) which have a stronger electron-withdrawing character . These provide a variety of donor-acceptor materials with a small bandgap .
Synthesis of Photovoltaic Materials
This compound is selectively obtained from the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole . This compound could serve as efficient intermediates for photovoltaic materials .
Mechanism of Action
Target of Action
4,6-Dibromobenzo[d]thiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities . The primary targets of these compounds are often associated with their antimicrobial, antifungal, and antitumor properties . .
Mode of Action
tuberculosis . The interaction of these compounds with their targets often results in the inhibition of the target’s function, leading to the observed biological effects .
Biochemical Pathways
Pharmacokinetics
The properties of benzothiazole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
tuberculosis , suggesting that they may interfere with the survival and proliferation of this bacterium.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity of 4-bromoisoBBT, a related compound, has been found to be close to that of 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) in aromatic nucleophilic substitution reactions . This suggests that the reactivity and, consequently, the action of this compound can be influenced by the presence of other chemical species in its environment.
Future Directions
Bromoderivatives of benzofused 1,2,5-thiadiazoles, which could include “4,6-Dibromobenzo[d]thiazole”, are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . They could potentially be used in the development of dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and organic field effect transistors (OFETs) .
properties
IUPAC Name |
4,6-dibromo-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQFYLMDHBRKCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC=N2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313232 | |
Record name | 4,6-Dibromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
700-48-1 | |
Record name | 4,6-Dibromobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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